molecular formula C10H7BrO2 B15326380 2(5H)-Furanone, 4-(4-bromophenyl)- CAS No. 87979-60-0

2(5H)-Furanone, 4-(4-bromophenyl)-

Cat. No.: B15326380
CAS No.: 87979-60-0
M. Wt: 239.06 g/mol
InChI Key: DAZLGCXNLLQYOS-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-(4-bromophenyl)- is an organic compound characterized by a furanone ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(4-bromophenyl)- typically involves the reaction of 4-bromobenzaldehyde with a suitable furanone precursor under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by cyclization to form the furanone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 4-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2(5H)-Furanone, 4-(4-bromophenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-(4-bromophenyl)- involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the furanone ring may interact with biological macromolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2(5H)-Furanone, 4-phenyl-
  • 2(5H)-Furanone, 4-(4-chlorophenyl)-
  • 2(5H)-Furanone, 4-(4-methylphenyl)-

Comparison: 2(5H)-Furanone, 4-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

87979-60-0

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-(4-bromophenyl)-2H-furan-5-one

InChI

InChI=1S/C10H7BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-5H,6H2

InChI Key

DAZLGCXNLLQYOS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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